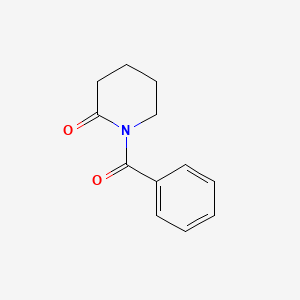

1-Benzoylpiperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzoylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-8-4-5-9-13(11)12(15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMZXJZFHJJNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453012 | |

| Record name | 1-benzoylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4252-56-6 | |

| Record name | 1-benzoylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzoylpiperidin 2 One and Its Analogues

Direct Synthesis Approaches to 1-Benzoylpiperidin-2-one

The most common and direct route to this compound involves the N-acylation of the parent lactam, piperidin-2-one.

The standard method for synthesizing this compound is the Schotten-Baumann reaction, which involves the N-acylation of piperidin-2-one (also known as δ-valerolactam). lookchem.com This reaction is typically carried out by treating piperidin-2-one with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. lookchem.com Common bases include triethylamine (B128534) or pyridine, and the reaction is often performed in an inert solvent like dichloromethane (B109758) or ethyl methyl ketone at room temperature. nih.gov The crude product can be purified through recrystallization. nih.gov

A study describes a procedure where piperidine (B6355638) derivatives are reacted with benzoyl chloride using triethylamine as a base in ethyl methyl ketone. The mixture is stirred for a couple of hours at room temperature, after which the triethylammonium (B8662869) chloride precipitate is filtered off and the product is obtained by evaporating the solvent, with yields as high as 85%. nih.gov

Table 1: Acylation of Piperidin-2-one

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Piperidine derivative | Benzoyl chloride | Triethylamine | Ethyl methyl ketone | 2 hours | 85% | nih.gov |

Note: The table includes data for a similar acylation reaction for comparative purposes.

Alternative routes to N-acyl lactams involve the cyclization of linear precursors. One such strategy is the intramolecular cyclization of N-(5-hydroxypentyl)benzamide. lookchem.com This method forms the piperidinone ring from an open-chain benzoyl-substituted precursor, providing a different synthetic pathway to the target molecule.

Another approach involves the oxidation of N-acyl piperidines. Research has shown that N-acyl-piperidines can be oxidized to the corresponding piperidin-2-ones using systems like iron(II)-hydrogen peroxide or molecular oxygen with an iron complex catalyst. researchgate.net For instance, the oxidation of N-benzoylpiperidine using Fe(II)-hydrogen peroxide in aqueous acetonitrile (B52724) resulted in the formation of this compound. researchgate.net

Furthermore, silver ion-assisted cyclization of unprotected peptide thioesters has been developed as an orthogonal strategy for lactam formation. acs.org By controlling the pH, this method can selectively favor lactamization of the α-amine of an N-terminal amino acid, demonstrating an advanced cyclization technique that could be adapted for specific N-acyl lactam syntheses. acs.org

Acylation Reactions of Piperidin-2-one Precursors

Synthesis of N-Acyl Lactam Analogues and Related Piperidine Derivatives

The synthetic principles applied to this compound are readily extended to its analogues with different ring sizes and substitution patterns.

1-Benzoylpyrrolidin-2-one, the five-membered ring analogue, is typically synthesized by the acylation of 2-pyrrolidinone (B116388) with benzoyl chloride using a base. ontosight.ai These N-benzoylpyrrolidin-2-one derivatives are considered "activated amides" and are used as versatile intermediates. organic-chemistry.org For example, they can react with hydrazine (B178648) monohydrate in water at room temperature to produce acyl hydrazides in high yields within minutes. organic-chemistry.org This reactivity highlights the utility of N-benzoylpyrrolidin-2-ones in subsequent synthetic transformations. researchgate.netorganic-chemistry.org

Table 2: Reactions of N-Benzoylpyrrolidin-2-one

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| N-Benzoylpyrrolidin-2-one | Hydrazine monohydrate | Water | 25 °C | 5 min | Benzoylhydrazide | up to 92% | organic-chemistry.org |

For the seven-membered lactam ring, 1-benzoylazepan-2-one (B1658882) can be synthesized through the reaction of azepan-2-one (B1668282) (ε-caprolactam) with benzoyl chloride in the presence of a base. ontosight.ai This compound, along with its smaller ring counterparts, has been used to study metal-free transamidation reactions, where the N-acyl lactam reacts with various amines to form new amide bonds under aqueous conditions. researchgate.net

The synthesis of 1-benzoylpiperidin-4-one derivatives is also well-documented, often starting from a corresponding piperidin-4-one precursor. For instance, 1-benzoylpiperidin-4-one can be prepared and subsequently reacted with phenylhydrazine (B124118) hydrochloride in refluxing ethanol (B145695) with sodium acetate (B1210297) to produce 1-benzoylpiperidin-4-one phenylhydrazone in high yield (93%). acs.org These derivatives are important building blocks for more complex molecules, including pharmaceutically active compounds. acs.orgnih.govacs.org A general method for creating substituted piperidines involves reacting 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one (B2385348) with chloroacetonitrile (B46850) in a biphasic system of dichloromethane and sodium hydroxide (B78521) with a phase-transfer catalyst. google.com

Construction of Other N-Acyl Piperidine Scaffolds

The synthesis of N-acyl piperidine scaffolds is a significant area of organic synthesis due to the prevalence of the piperidine moiety in a vast number of pharmaceuticals and natural products. rsc.org These scaffolds serve as crucial building blocks for creating structurally diverse molecules with a wide range of biological activities. unc.edu

One effective method for constructing these scaffolds involves a four-component reaction that combines an aldehyde, an equivalent of ammonia, an acyl chloride, and a dienophile. researchgate.net This multicomponent approach allows for the incorporation of significant skeletal, functional, and stereochemical diversity into the resulting piperidone products. researchgate.net For example, the reaction can be carried out by the sequential addition of benzaldehyde, lithium hexamethyldisilazide (LiHMDS), and propionyl chloride in the presence of triethylamine in toluene (B28343) to generate a 2-azadiene intermediate in situ. researchgate.net The subsequent cycloaddition with a dienophile, such as trans-methyl crotonate, yields the N-acyl piperidine. researchgate.net This one-pot process has been shown to be more efficient than methods requiring the isolation of the azadiene intermediate. researchgate.net The versatility of this method is demonstrated by its tolerance for various functional groups on the dienophile and the ability to introduce reactive groups, such as a nitro-functionalized phenyl group or an indole (B1671886) ring, which can be used for further ring construction. researchgate.net

Another strategy for the synthesis of N-acylated piperidines utilizes a Knoevenagel-Doebner condensation, followed by an amide construction and an amination sequence. nih.gov This approach has been applied to design potential inhibitors of FabI, an enzyme involved in bacterial fatty acid biosynthesis. nih.gov

Furthermore, chiral non-racemic bicyclic lactams, which can be derived from β-amino alcohols, are valuable starting materials for the stereocontrolled synthesis of polysubstituted piperidines. rsc.org The aza-annulation of β-enaminoesters derived from these amino alcohols is a key methodology for preparing these bicyclic lactams. rsc.org These intermediates can then be transformed into a variety of substituted piperidine derivatives, including those with hydroxyl and methyl substitutions. rsc.org

Advanced Amide Bond Formation Strategies Involving this compound Systems

Transition Metal-Catalyzed Amidation Approaches

Nickel-Catalyzed Transamidation of N-Acyl Lactams

A significant advancement in the synthesis of amides involves the nickel-catalyzed transamidation of N-acyl lactams, which facilitates a ring-opening amidation reaction. acs.orgnih.gov This method provides an efficient route to produce various ring-opened transamidation products from N-acyl lactams of different ring sizes, including four-, five-, six-, seven-, and eight-membered rings. acs.orgnih.gov The reaction typically employs a nickel(II) catalyst, such as Ni(PPh₃)₂Cl₂, in conjunction with a ligand like 2,2′-bipyridine and manganese as a reducing agent. acs.orgnih.gov The manganese reduces the nickel(II) to nickel(0), which then interacts with the N-acyl lactam to form an oxidative adduct. acs.org An amine then coordinates to the nickel center, leading to a substitution reaction and the formation of the ring-opened product. acs.org

This methodology has been successfully applied to the reaction of N-benzoylpyrrolidin-2-one derivatives with various aniline (B41778) derivatives, yielding the corresponding ring-opening transamidation products in good yields. acs.orgnih.gov It is noteworthy that while a range of aniline derivatives participate effectively in the reaction, secondary amines have not been observed to yield the transamidated product under these conditions. acs.org

Table 1: Nickel-Catalyzed Ring-Opening Transamidation of N-Benzoylpyrrolidin-2-one with Aniline acs.org

| Entry | Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ni(PPh₃)₂Cl₂ (5) | 2,2′-bipyridine (10) | Mn (2 equiv) | Toluene | 100 | 12 | 86 |

Palladium-Catalyzed N-C(O) Bond Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of amide synthesis, palladium catalysts have been employed for the cross-coupling of N-acyl-δ-valerolactams, which serve as effective precursors due to their "twisted" amide geometry. lookchem.com The distortion of the amide bond from planarity in these cyclic systems facilitates the N-C(O) bond activation required for the cross-coupling reaction. researchgate.net

While the broader field of palladium-catalyzed cross-coupling of C-O electrophiles has seen significant progress, the application to N-C(O) bond activation is a more specialized area. rsc.org Generally, these reactions involve the oxidative addition of the N-C(O) bond to a low-valent palladium species, followed by transmetalation and reductive elimination to form the new C-C or C-heteroatom bond. wikipedia.org The choice of ligands is crucial for the success of these transformations, as they modulate the reactivity and stability of the palladium catalyst. rsc.org

Metal-Free Amidation and Transamidation Protocols

In an effort to develop more sustainable and environmentally friendly synthetic methods, significant research has been directed towards metal-free amidation and transamidation reactions. nih.govnih.gov These protocols avoid the use of potentially toxic and costly transition metals. researchgate.net

Radical Initiated Methods (e.g., Di-tert-butyl Peroxide (DTBP), tert-Butyl Hydroperoxide (TBHP))

Radical-initiated methods have emerged as a viable alternative for amide bond formation. These reactions often utilize common and stable organic peroxides as radical initiators. organic-chemistry.orgwikipedia.org

Di-tert-butyl peroxide (DTBP) is a stable organic peroxide that undergoes homolysis at temperatures above 100 °C to generate tert-butoxy (B1229062) radicals. organic-chemistry.orgwikipedia.org These radicals can initiate a variety of chemical transformations, including C-H amidation. researchgate.net For instance, in the presence of a copper catalyst, DTBP can facilitate the amidation of alkanes. researchgate.net The process is thought to involve the formation of a tert-butoxy radical, which abstracts a hydrogen atom from the alkane to generate an alkyl radical. This radical can then react with an amide source to form the desired product. researchgate.net DTBP is also utilized as an initiator in polymerization reactions.

tert-Butyl hydroperoxide (TBHP) is another widely used radical initiator and a cost-effective, environmentally benign oxidant. researchgate.netnih.gov A notable application of TBHP is in the transamidation of secondary amides. researchgate.netnii.ac.jp This method often involves a two-step approach where the secondary amide is first activated by N-functionalization, for example, with a Boc group. researchgate.netnii.ac.jp This activation weakens the C-N amide bond. In the subsequent step, TBHP initiates the transamidation of the activated amide with a variety of amines, including primary, secondary, aliphatic, and aromatic amines, to produce the corresponding amides in good to excellent yields. nii.ac.jp The reaction is praised for its broad substrate scope, tolerance of various functional groups, and operational simplicity. nii.ac.jp

Base-Catalyzed and Mediated Transformations (e.g., Potassium tert-Butoxide (KOtBu), Lithium Hexamethyldisilazide (LiHMDS))

The synthesis and transformation of N-acyl lactams such as this compound are often facilitated by the use of strong bases. These bases play a crucial role in deprotonating the lactam or other reactants, thereby activating them for subsequent reactions. The choice of base is critical and is often dictated by the desired outcome, the substrate's sensitivity, and the prevention of undesired side reactions.

Strong, non-nucleophilic bases are particularly favored in these transformations. Potassium tert-butoxide (KOtBu), a bulky and powerful base, is effective in promoting reactions where a strong base is required without the complication of nucleophilic attack by the base itself. masterorganicchemistry.com For instance, in transamidation reactions, where the benzoyl group of this compound is transferred to an amine, bases like KOtBu can be employed to facilitate the process, although metal-free conditions are also possible. masterorganicchemistry.comresearchgate.net

Similarly, lithium hexamethyldisilazide (LiHMDS) is another potent, non-nucleophilic base used in organic synthesis. It is effective in generating enolates or activating amide functionalities for coupling reactions. researchgate.net In the context of transformations involving N-acyl lactams, LiHMDS can be used to achieve Claisen condensation-type reactions between amides and esters, yielding β-keto amides or related structures under metal-free conditions. researchgate.net The use of silylamide bases like KN(SiMe3)2 has also been reported for the chemoselective acylation of N-acylglutarimides, a related class of compounds. rsc.org These bases are instrumental in activating the amide bond for cleavage and subsequent functionalization. nsf.gov

| Base | Type | Application in Related Syntheses | Reference |

|---|---|---|---|

| Potassium tert-Butoxide (KOtBu) | Strong, bulky, non-nucleophilic | Used in transamidation protocols and elimination reactions where a non-nucleophilic base is required. masterorganicchemistry.comresearchgate.net | researchgate.net, masterorganicchemistry.com |

| Lithium Hexamethyldisilazide (LiHMDS) | Strong, non-nucleophilic | Effective for Claisen-type condensations and transamidation of amides. researchgate.net | researchgate.net |

| Potassium Hexamethyldisilazide (KN(SiMe3)2) | Strong, non-nucleophilic silylamide base | Used for chemoselective acylation of related N-acyl-imides. rsc.org | rsc.org |

Aqueous Reaction Conditions

Traditionally, many organic reactions, particularly those involving organometallic reagents or strong bases, are conducted in anhydrous solvents to prevent reagent quenching and unwanted side reactions. However, the development of synthetic methods that can be performed in aqueous media is a significant goal in green chemistry. rsc.orgacs.org

Recent research has demonstrated the feasibility of conducting transformations on N-acyl lactams, including this compound, under aqueous conditions. A notable example is the metal-free transamidation of N-acyl-2-piperidones with a variety of amines. researchgate.net These reactions can proceed effectively in water at room temperature, showcasing the surprising stability and reactivity of the N-acyl lactam scaffold in an aqueous environment. researchgate.netresearchgate.net The process is highly selective and tolerates a range of functional groups. researchgate.net The ability to perform these reactions in water not only reduces the reliance on volatile organic solvents but can also simplify workup procedures. acs.org

The Schotten-Baumann reaction, a classical method for synthesizing amides from acyl chlorides and amines, is traditionally carried out in a biphasic system with an aqueous base solution, highlighting the long-standing use of water in certain amide bond formations. fishersci.it This principle has been extended to more modern, sustainable approaches, such as using surfactant chemistry to facilitate amide coupling in aqueous solutions. acs.org Electrochemical N-acylation methods have also been developed that proceed in water at room temperature, further expanding the scope of aqueous amide synthesis. rsc.org

| Reaction Type | Substrate | Conditions | Significance | Reference |

|---|---|---|---|---|

| Transamidation | This compound | Metal-free, aqueous medium, room temperature | Demonstrates the viability of using water as a solvent for N-acyl lactam transformations. researchgate.net | researchgate.net |

| Amide Synthesis | General Amines and Acyl Chlorides | Aqueous TPGS-750-M solution | Enables a chromatography-free, scalable process for amide bond formation in water. acs.org | acs.org |

| N-Acylation | Carboxylic Acids and Amines | Electrochemical, aqueous, room temperature | Provides a sustainable and mild method for amide synthesis with excellent chemoselectivity. rsc.org | rsc.org |

Chemoselectivity and Functional Group Tolerance in Amide Synthesis

Chemoselectivity is a critical consideration in the synthesis of complex molecules, ensuring that a reagent reacts with a specific functional group while leaving others intact. wikipedia.org The synthesis and modification of this compound often involve reactions where chemoselectivity is paramount. The N-acyl lactam structure itself contains multiple electrophilic centers, primarily the exocyclic and endocyclic carbonyl carbons. rsc.org

In transamidation reactions of this compound, remarkable chemoselectivity is observed. The reaction selectively cleaves the exocyclic N-C(O) bond, allowing the transfer of the benzoyl group to a nucleophilic amine, while the endocyclic amide bond of the piperidinone ring remains intact. researchgate.net This selectivity is attributed to the electronic properties and strain of the N-acyl lactam system. researchgate.net

| Reaction | Tolerated Functional Group | Significance | Reference |

|---|---|---|---|

| Transamidation of this compound | Hydroxyl (-OH) | Allows direct use of substrates like dopamine (B1211576) and tyramine (B21549) without protection. researchgate.net | researchgate.net |

| Carboxylic Acid (-COOH) | Enables direct use of amino acids like glycine (B1666218) and serine. researchgate.net | researchgate.net | |

| Acylation of N-acylglutarimides | Methyl Ester (-COOMe) | Demonstrates tolerance for ester functionalities in related systems. rsc.org | rsc.org |

| N-Acylation of Amines | Various reactive functionalities | Highlights the general principle of high chemoselectivity in modern amide synthesis. researchgate.netorganic-chemistry.org | researchgate.net, organic-chemistry.org |

Strategic Utility of Protecting Group Chemistry in this compound Synthesis

Protecting group chemistry is a fundamental strategy in multi-step organic synthesis. wikipedia.orgorganic-chemistry.org It involves the temporary modification of a functional group to prevent it from reacting under a specific set of conditions, followed by its removal at a later stage. pressbooks.pub In the context of syntheses involving the this compound framework, protecting groups can be strategically employed to achieve specific transformations.

For instance, in the synthesis of complex piperidine derivatives, the piperidine nitrogen itself may require protection. unipi.it While the benzoyl group in this compound can be considered a directing group, it can also function as a protecting group for the lactam nitrogen. However, if reactions are required elsewhere in the molecule under conditions that might affect the benzoyl group or the lactam ring, an alternative protecting group strategy may be necessary.

A relevant example is the synthesis of certain benzoylpiperidine derivatives where an N-acetyl group is used to protect the piperidine nitrogen. unipi.it After performing other chemical modifications on the molecule, this acetyl group can be removed via hydrolysis under aqueous basic conditions. unipi.it Following deprotection, the free secondary amine can then be subjected to further reactions, such as N-benzoylation to install the final benzoyl group. unipi.itacs.org

The choice of protecting group is crucial and is guided by its stability to the reaction conditions under which other transformations are performed and the ease of its selective removal. organic-chemistry.org For amines, common protecting groups include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which have well-established protocols for both introduction and removal under acidic or hydrogenolysis conditions, respectively. libretexts.org An orthogonal protecting group strategy, where multiple protecting groups that can be removed under different conditions are used, allows for the sequential and selective unmasking of functional groups within a complex molecule. organic-chemistry.org

| Protecting Group | Protected Group | Deprotection Conditions | Potential Application | Reference |

|---|---|---|---|---|

| Acetyl (Ac) | Piperidine Nitrogen | Aqueous base, heat | Temporary protection of the piperidine nitrogen during other synthetic steps. unipi.it | unipi.it |

| tert-Butyloxycarbonyl (Boc) | Amine | Acidic conditions (e.g., TFA) | Orthogonal protection of an amine function elsewhere in the molecule. libretexts.orgsigmaaldrich.com | libretexts.org, sigmaaldrich.com |

| Benzoyl (Bz) | Lactam Nitrogen | Can be cleaved via transamidation or hydrolysis. researchgate.net | Serves as an activating group for N-C bond cleavage and a protecting group. researchgate.netlibretexts.org | researchgate.net, libretexts.org |

| Benzyl (Bn) | Amine/Hydroxyl | Hydrogenolysis | Protection of amine or alcohol functionalities under various conditions. libretexts.org | libretexts.org |

Mechanistic Investigations of Reactions Involving 1 Benzoylpiperidin 2 One

Elucidation of Amide Bond Activation Pathways

The traditionally robust amide bond can be activated through strategic structural modifications. nih.gov In 1-Benzoylpiperidin-2-one, this activation is inherent to its ground-state structure, which facilitates reactions that would otherwise be challenging for typical amides. acs.org

The stability of a typical amide bond arises from the resonance between the nitrogen lone pair and the carbonyl π-system (nN → π*C=O), which imparts a significant double-bond character to the N–C(O) bond. nih.govthieme-connect.com In this compound, this resonance is substantially weakened by a combination of steric and electronic effects.

Electronic Factors: The primary electronic factor is the N-acyl group. The nitrogen lone pair is delocalized not only into the endocyclic carbonyl group but also into the exocyclic benzoyl carbonyl group. nih.gov This competitive delocalization disconnects the resonance within the lactam ring's amide bond, making the endocyclic N–C(O) bond more like a single bond and thus more susceptible to cleavage. thieme-connect.comnih.gov

Steric Factors: The structure of N-acyl-δ-valerolactams, including this compound, promotes a distorted, or "twisted," amide geometry to avoid steric strain. organic-chemistry.orgnsf.gov This deviation from planarity further reduces the orbital overlap necessary for strong amide resonance. nih.gov The degree of this distortion can be quantified using the Winkler–Dunitz distortion parameter. For a model N-acyl-δ-valerolactam, this parameter was found to be 54.0°, which is considered a medium distortion range for twisted amides. acs.org This ground-state destabilization is a key strategy for activating the otherwise inert amide bond. acs.org Computational studies have confirmed that this structural distortion leads to reduced amidic resonance and a lower rotational barrier around the N–C(O) axis. acs.org

The combination of these factors results in an electronically activated amide that is more electrophilic and comparable in reactivity to acyl fluorides or carboxylic acid anhydrides. rsc.org

The activation of the amide bond in this compound allows for the formation of several types of reactive intermediates, depending on the reaction conditions.

Acyl-Metal Intermediates: In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the weakened N–C(O) bond undergoes selective oxidative addition to a low-valent metal center (e.g., Palladium). thieme-connect.com This step forms a discrete acyl-metal intermediate, which can then proceed through further catalytic steps like transmetalation to form new carbon-carbon bonds. organic-chemistry.orgacs.org N-acyl-δ-valerolactams have been identified as highly effective precursors for generating these acyl-metal intermediates. organic-chemistry.org

Hemiamidal Intermediates: In the context of aerobic oxidation reactions, alcohols can be oxidized to aldehydes, which then undergo nucleophilic addition by the amide nitrogen of a lactam. This process forms a hemiamidal intermediate, which can be further oxidized to an imide. lookchem.com

Ionic Intermediates: Under acidic conditions, the carbonyl oxygen can be protonated, which significantly increases the electrophilicity of the carbonyl carbon and makes the N-acyl lactam a better leaving group. wiley-vch.delibretexts.org This can lead to the formation of acylium-like species or facilitate attack by weak nucleophiles. In nonpolar solvents, these species may exist as ion pairs. ddugu.ac.in

1-Aza-2-azoniaallenium Cations: While studied on a related piperidin-4-one derivative, it has been shown that N-benzoyl piperidones can generate complex cationic intermediates. Oxidation of the corresponding hydrazone can lead to an α-acetoxy-phenylazo compound, which, upon treatment with a Lewis acid like AlCl₃, forms a reactive 1-aza-2-azoniaallenium cation intermediate that can undergo cycloaddition reactions. acs.org

The characterization of these intermediates often requires a combination of experimental techniques, such as mass spectrometry, and computational chemistry to explore their structures and energy profiles. rsc.org

Steric and Electronic Factors in Amide Resonance Weakening

Ring-Opening Reactions of N-Acyl Lactams

The weakened amide bond in this compound makes the lactam ring susceptible to opening through various mechanistic pathways.

Radical pathways provide a metal-free approach to amide bond functionalization. researchgate.net The generation of acyl radicals from ground-state-destabilized amides is a recognized strategy for forming new bonds. acs.org For N-acyl lactams like benzoylpiperidin-2-one, a radical reaction pathway has been proposed for transamidation reactions with amines in the presence of di-tert-butyl peroxide (DTBP) and tetra-n-butylammonium iodide (TBAI) under aqueous conditions. researchgate.net This suggests that the N-benzoyl-δ-valerolactam can undergo homolytic cleavage or react with radical initiators to form an intermediate that ultimately leads to the ring-opened transamidation product.

Ionic pathways for ring-opening are typically initiated by the activation of the carbonyl group by a Lewis acid or Brønsted acid. utwente.nl

Acid-Catalyzed Opening: In the presence of a strong acid, the exocyclic carbonyl oxygen is protonated. This enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. wiley-vch.de The subsequent cleavage of the endocyclic N–C(O) bond is facilitated because the departing nitrogen is part of a stabilized, protonated amide-like structure. This is analogous to the acid-catalyzed ring-opening of epoxides, where protonation creates a better leaving group. libretexts.org

Lewis Acid-Catalyzed Opening: Lewis acids can coordinate to the carbonyl oxygen, which also activates the carbonyl group toward nucleophilic attack. utwente.nlresearchgate.net This is a key step in the coordination-insertion mechanism of ring-opening polymerization of lactones, where a metal catalyst activates the monomer. mdpi.comiaamonline.org

In these ionic processes, the reaction often proceeds through a tetrahedral intermediate formed by the nucleophilic attack, followed by the collapse of this intermediate and cleavage of the N–C(O) bond. mdpi.com

The increased electrophilicity of the carbonyl carbon in this compound allows for direct nucleophilic attack, leading to a variety of products. thieme-connect.com

Nucleophilic Acyl Substitution: Strong nucleophiles can attack the exocyclic carbonyl carbon, resulting in acyl substitution where the piperidin-2-one moiety acts as a leaving group. This is the basis for transamidation reactions where amines attack the activated amide to form new amides. researchgate.net

Ring-Opening: Nucleophilic attack can also lead to the opening of the lactam ring. For instance, in ring-opening polymerization, a nucleophilic initiator (like an alcohol) attacks the activated carbonyl, leading to the cleavage of the acyl-oxygen bond and the formation of a linear polymer chain. mdpi.comgoogle.com.na The process is driven by the relief of ring strain and the formation of a stable linear ester or amide. chemistrysteps.com

Rearrangement Processes: Following initial bond formation, rearrangement can occur. A notable example, though not on this compound itself, involves the reaction of related intermediates. A 1-aza-2-azoniaallenium cation, generated from an N-benzoylpiperidone derivative, undergoes a [3+2] cycloaddition with a nitrile, which is followed by a spontaneous nih.govorganic-chemistry.org-cationic rearrangement to form a stable triazolodiazepine ring system. acs.org This demonstrates that under certain conditions, the initial products of nucleophilic attack can undergo complex skeletal reorganizations.

Ionic Pathways in Ring Opening

Transamidation Reaction Mechanisms

Transamidation, the conversion of one amide to another, is a significant reaction in organic synthesis. For this compound, this process often involves the cleavage of the endocyclic C-N bond of the lactam or the exocyclic C-N bond of the benzoyl group.

Role of Catalysts and Additives in Reaction Progression

The transamidation of N-acyl lactams like this compound can be influenced by various catalysts and additives that activate the otherwise stable amide bond.

Metal-Based Catalysts: Nickel complexes, such as Ni(PPh3)2Cl2 with 2,2'-bipyridine (B1663995) as a ligand and manganese as a reducing agent, have been successfully employed for the ring-opening transamidation of N-acyl lactams. researchgate.netresearchgate.net This method is effective for various ring sizes, including the six-membered piperidinone ring. researchgate.netresearchgate.net Transition metals can facilitate the reaction through oxidative addition into the N–C(O) acyl bond, leading to amide bond distortion and activation. researchgate.net

Metal-Free Conditions: Several metal-free protocols have been developed to circumvent the costs and waste associated with metal catalysts. researchgate.net For instance, the combination of di-tert-butyl peroxide (DTBP) and tetrabutylammonium (B224687) iodide (TBAI) under aqueous conditions facilitates the transamidation of this compound with both aliphatic and aromatic primary amines, suggesting a radical reaction pathway. researchgate.netresearchgate.netrsc.org Other metal-free additives and catalysts that have been explored for transamidation reactions, though not all specifically with this compound, include l-proline, KOtBu, benzoic acid, and hydroxylamine (B1172632) hydrochloride. researchgate.netnih.govmdpi.com Benzoic acid, for example, has shown good activity in the transamidation of heterocyclic amides with heterocyclic amines. nih.govmdpi.com

Additive Effects: Additives can play a crucial role in enhancing reaction efficiency and selectivity. For example, in some cross-coupling reactions, additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can alter the speciation of the metal catalyst and improve yields. nih.gov In the context of transamidation, acids and iodides can activate the amide C–N bond through electrophilic catalysis. researchgate.net The choice of base can also be critical, with studies showing that different bases can lead to different reaction outcomes. rsc.org

| Catalyst/Additive System | Substrate(s) | Reaction Type | Proposed Role/Mechanism | Reference(s) |

| Ni(PPh3)2Cl2 / 2,2'-bipyridine / Mn | N-benzoylpyrrolidin-2-one derivatives | Ring-opening transamidation | Nickel-catalyzed activation of N-acyl lactam | researchgate.netresearchgate.net |

| DTBP / TBAI | Benzoylpyrrolidin-2-one, benzoylpiperidin-2-one | Transamidation | Metal-free radical reaction pathway | researchgate.netresearchgate.net |

| Benzoic Acid | Heterocyclic amides and amines | Transamidation | Acid catalysis | nih.govmdpi.com |

| l-proline | Amides | Transamidation | Catalyzes the reaction, mechanism studied separately | mdpi.com |

Kinetic and Thermodynamic Considerations of Amide Conversion

The conversion of amides is often challenging due to unfavorable kinetic and thermodynamic factors. researchgate.net The resonance stability of the amide bond makes it relatively unreactive, requiring significant energy input or catalytic activation to proceed.

Kinetic vs. Thermodynamic Control: In many chemical reactions, the product distribution can be governed by either kinetic or thermodynamic control. libretexts.orgdalalinstitute.comwikipedia.org The kinetic product is the one that forms faster due to a lower activation energy, while the thermodynamic product is the more stable one. libretexts.orgdalalinstitute.comwikipedia.org Reaction conditions, particularly temperature, play a crucial role in determining which product dominates. libretexts.orgpressbooks.pub At lower temperatures, reactions are often under kinetic control, favoring the faster-forming product. libretexts.orgpressbooks.pub At higher temperatures, the reaction may become reversible, allowing for equilibrium to be established and favoring the more stable thermodynamic product. pressbooks.pub

Amide Bond Distortion: The reactivity of N-acyl lactams like this compound is enhanced by the inherent strain in the lactam ring, which leads to a "twisted" or pyramidalized amide bond. This distortion reduces the resonance stabilization of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. lookchem.com This structural feature lowers the kinetic barrier for transamidation, allowing the reaction to proceed under milder conditions, sometimes even at room temperature without a catalyst. researchgate.netlookchem.com

Carbon-Carbon and Carbon-Nitrogen Bond Cleavage Processes

The cleavage of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a fundamental process in the reactions of this compound and related compounds.

C-N Bond Cleavage: The cleavage of the amide C-N bond is central to transamidation and other transformations. In N-acyl lactams, either the endocyclic lactam C-N bond or the exocyclic acyl C-N bond can be cleaved.

Endocyclic C-N Cleavage: Ring-opening reactions of N-acyl lactams typically proceed through the cleavage of the endocyclic C-N bond. This is often facilitated by catalysts that activate the amide carbonyl group, making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net

Exocyclic C-N Cleavage: In some instances, the exocyclic N-C(O)Ph bond can be cleaved. This has been observed in reactions catalyzed by transition metals, where the metal inserts into the acyl-nitrogen bond. researchgate.net The choice of catalyst and reaction conditions can often direct the selectivity of C-N bond cleavage.

C-C Bond Cleavage: While less common than C-N bond cleavage in the context of amide chemistry, C-C bond cleavage can occur under specific conditions. For example, certain enzymatic reactions and transformations involving transition metal complexes have been shown to cleave stable C-C bonds. nih.govnih.gov In the context of related carbonyl compounds, C-C bond cleavage reactions have been reported, such as the fluorinative C-C bond cleavage of α-oximinoketones. researchgate.net

Stereochemical Implications in Reaction Pathways

When chiral centers are present in the reacting molecules, the stereochemical outcome of the reaction becomes a critical aspect to consider.

Stereoselective Reactions: Reactions involving chiral derivatives of this compound can proceed with a high degree of stereoselectivity, leading to the preferential formation of one stereoisomer over others. scispace.com For example, the reduction of a chiral N-acylpiperidone can exhibit facial selectivity depending on the steric bulk of the hydride reagent. researchgate.net

Stereospecific Reactions: In stereospecific reactions, stereoisomeric starting materials yield stereochemically different products. alrasheedcol.edu.iq The stereochemical course of a reaction, whether it proceeds with retention or inversion of configuration at a stereocenter, is dependent on the reaction mechanism. acs.orgnii.ac.jp For instance, electrophilic substitution reactions on related piperidine (B6355638) systems have shown that the stereochemical outcome can be influenced by factors such as the chelating ability of substituents, the counterion of the base used, and the reactivity of the electrophile. acs.orgnii.ac.jp In some cases, reactions can be enantiodivergent, where different reagents lead to opposite enantiomers from the same starting material. acs.org

Influence of Conformation: The conformation of the piperidine ring can significantly influence the stereochemical outcome of reactions. The ring can adopt various conformations, such as chair and twist-boat forms, and the relative stability of these conformations and the transition states derived from them can dictate the stereoselectivity of a reaction. researchgate.net For example, in the deprotonation-acylation of N-substituted 2-cyanopiperidines, the stereochemical course is influenced by the conformation of the intermediate anionic species. acs.orgnii.ac.jp

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule. researchgate.net

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-Benzoylpiperidin-2-one, recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the protons of the benzoyl group and the piperidinone ring are clearly resolved. rsc.org

The aromatic protons of the benzoyl group typically appear as a multiplet in the downfield region (δ 7.31-7.70 ppm). rsc.org The protons on the piperidinone ring show distinct signals: the two protons adjacent to the nitrogen atom (C6) are shifted downfield and appear as a triplet at approximately δ 3.76-3.80 ppm. rsc.org The protons at the C3 position appear as a triplet around δ 2.50-2.56 ppm, while the remaining four protons at the C4 and C5 positions appear as a multiplet between δ 1.86-2.00 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.31-7.70 | m | 5H | Aromatic Protons (Benzoyl group) |

| 3.76-3.80 | t | 2H | -CH₂- (Position 6) |

| 2.50-2.56 | t | 2H | -CH₂- (Position 3) |

| 1.86-2.00 | m | 4H | -CH₂-CH₂- (Positions 4 and 5) |

Source: The Royal Society of Chemistry. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. The spectrum for this compound shows two distinct carbonyl carbon signals. The amide carbonyl carbon (C2) of the piperidinone ring resonates at approximately δ 174.79 ppm, while the ketone carbonyl carbon of the benzoyl group appears at around δ 173.60 ppm. rsc.org

The carbon atoms of the aromatic ring produce signals between δ 127.98 and 136.25 ppm. rsc.org The aliphatic carbons of the piperidinone ring are observed in the upfield region of the spectrum. The carbon adjacent to the nitrogen (C6) is found at δ 46.22 ppm, the carbon adjacent to the carbonyl group (C3) is at δ 34.73 ppm, and the remaining two carbons (C4 and C5) are at δ 22.91 and 21.55 ppm, respectively. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 174.79 | C=O (Amide, Position 2) |

| 173.60 | C=O (Benzoyl) |

| 136.25 | Aromatic Carbon (Quaternary) |

| 131.59 | Aromatic Carbon |

| 128.23 | Aromatic Carbon |

| 127.98 | Aromatic Carbon |

| 46.22 | -CH₂- (Position 6) |

| 34.73 | -CH₂- (Position 3) |

| 22.91 | -CH₂- (Position 4 or 5) |

| 21.55 | -CH₂- (Position 5 or 4) |

Source: The Royal Society of Chemistry. rsc.org.

While 1D NMR spectra provide fundamental structural data, two-dimensional (2D) NMR techniques are employed for unambiguous assignment and a more detailed structural picture, especially for complex molecules. numberanalytics.comnih.gov These experiments correlate signals from different nuclei, revealing their proximity and bonding relationships. iisc.ac.in

COSY (Correlation Spectroscopy) : This homonuclear technique correlates protons that are spin-spin coupled, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the protons at C3-C4, C4-C5, and C5-C6, confirming the sequence of methylene (B1212753) groups within the piperidinone ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov It is invaluable for assigning the carbon signals based on the already-assigned proton signals. For instance, the proton signal at δ 3.76-3.80 ppm would show a cross-peak with the carbon signal at δ 46.22 ppm, definitively assigning this pair to the C6 position. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov It is crucial for identifying quaternary carbons (those with no attached protons) and piecing together different molecular fragments. In this compound, HMBC would show correlations from the C6 protons to the benzoyl carbonyl carbon and from the C3 protons to the amide carbonyl carbon (C2), confirming the connectivity of the benzoyl group to the nitrogen and the positions of the carbonyls. scielo.br

Together, these advanced techniques provide a robust and detailed confirmation of the molecular structure, leaving no ambiguity in the assignment of atoms and bonds. numberanalytics.com

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy for Structural Assignment

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. westmont.edu When a molecule absorbs infrared radiation, its bonds stretch and bend at characteristic frequencies, providing a unique "fingerprint." libretexts.org This makes it an excellent tool for identifying the functional groups present in a compound. libretexts.org

The two carbonyl groups in this compound—the amide within the lactam ring and the ketone of the benzoyl group—are expected to have distinct stretching frequencies in the IR spectrum.

Amide I Band (Lactam Carbonyl) : The C=O stretching vibration in amides is referred to as the Amide I band. For a six-membered lactam (a cyclic amide), this band typically appears around 1670 cm⁻¹. pg.edu.pl The position of this band is influenced by ring strain; for comparison, a five-membered lactam absorbs at a higher frequency (around 1700 cm⁻¹). pg.edu.pl

Ketone Carbonyl (Benzoyl Group) : The carbonyl of the benzoyl group is conjugated with the aromatic ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency compared to a simple aliphatic ketone (which absorbs near 1715 cm⁻¹). uobabylon.edu.iq Furthermore, its attachment to the nitrogen atom also influences its electronic environment. The combined effects would place its absorption in the region of 1685-1690 cm⁻¹, characteristic of conjugated carbonyl systems. uobabylon.edu.iqlibretexts.org

Therefore, the IR spectrum of this compound is expected to show two distinct, strong absorption bands in the carbonyl region between approximately 1670 and 1690 cm⁻¹, allowing for clear identification and characterization of its dual carbonyl nature. libretexts.orgpg.edu.pl

Table 3: Characteristic Infrared Frequencies for Functional Groups in this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~1670 | C=O Stretch (Amide I) | Six-membered lactam |

| 1685-1690 | C=O Stretch | Conjugated ketone (Benzoyl) |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2850-2960 | C-H Stretch | Aliphatic (Piperidinone Ring) |

| 1000-1350 | C-N Stretch | Amide |

Source: Chemistry LibreTexts, uobabylon.edu.iqlibretexts.org Carbonyl-compounds-IR-spectroscopy. pg.edu.pl

Vibrational Analysis and Functional Group Identification

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This method provides critical information for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios with very high accuracy (typically to within 5 ppm). chromatographyonline.com This precision allows for the determination of the exact mass of the molecular ion.

The chemical formula for this compound is C₁₂H₁₃NO₂. sigmaaldrich.com Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), nitrogen (¹⁴N = 14.003074 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass of the neutral molecule can be calculated. The molecular ion [M]⁺ or protonated molecule [M+H]⁺ is then observed in the mass spectrum. For this compound, the expected exact mass of the molecular ion provides definitive evidence for its elemental composition, distinguishing it from other compounds with the same nominal mass. The confirmation of the molecular ion peak at the calculated high-resolution m/z value is a standard procedure for structure verification.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ |

| Nominal Mass | 203 Da |

| Monoisotopic Mass | 203.09463 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

This table contains calculated theoretical data for illustrative purposes.

Fragmentation Pathways and Deductions of Substructural Elements

In mass spectrometry, after the initial ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and provides a fingerprint that can be used to deduce the original molecular structure. scienceready.com.au

For this compound, the fragmentation is dictated by the presence of the benzoyl group and the piperidinone ring structure. The amide bond is a common site for cleavage. Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones and amides. miamioh.edu

Loss of the Benzoyl Group: A primary fragmentation event would be the cleavage of the N-C bond between the piperidinone nitrogen and the benzoyl carbonyl carbon. This would result in the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a piperidin-2-one radical. The peak at m/z 105 is often a prominent fragment for N-benzoyl compounds.

Loss of Phenyl Group: Cleavage of the bond between the phenyl ring and the carbonyl group can lead to the loss of a phenyl radical (C₆H₅•) and the formation of a fragment ion at m/z 126 ([M-77]⁺).

Ring Opening and Cleavage: The piperidinone ring can undergo ring-opening followed by subsequent fragmentation, leading to the loss of small neutral molecules like CO, C₂H₄ (ethene), or C₃H₆. researchgate.net

Analysis of the mass differences between the molecular ion and the major fragment ions allows for the identification of the neutral losses, which corresponds to specific substructural units of the molecule. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 203 | [C₁₂H₁₃NO₂]⁺ | (Molecular Ion) |

| 126 | [M-C₆H₅]⁺ | Phenyl radical (C₆H₅•) |

| 105 | [C₆H₅CO]⁺ | Piperidin-2-one radical |

This table is based on general fragmentation principles and may not represent all observed fragments.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structural Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. mdpi.com This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

The positions and intensities of these spots are collected and analyzed. bruker.com Mathematical Fourier transform methods are then used to convert the diffraction pattern into an electron density map of the unit cell. From this map, the positions of individual atoms can be determined, leading to a complete and precise model of the molecular structure in the solid state, including bond lengths and angles. mdpi.com

Analysis of Piperidine (B6355638) Ring Conformation (e.g., Chair Conformation)

X-ray crystallography is particularly useful for determining the conformation of cyclic structures like the piperidine ring. In many substituted piperidine derivatives, the six-membered ring is found to adopt a stable chair conformation to minimize angular and torsional strain. iucr.orgnih.goviucr.org

The precise geometry of this chair, including any distortions, can be quantified using puckering parameters derived from the crystallographic data. nih.gov However, in some highly substituted N-benzoyl piperidones, steric interactions between the bulky benzoyl group and substituents on the piperidine ring can force the ring into alternative conformations, such as a twist-boat or boat conformation. researchgate.net The analysis of the crystal structure of this compound would reveal the specific conformation adopted by its piperidine ring and the dihedral angles between the plane of the benzoyl group and the piperidine ring.

Table 3: Crystallographic Data for a Related Piperidine Compound (N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| Piperidine Conformation | Chair | nih.gov |

| Puckering Parameter (q2) | 0.0351 (1) Å | nih.gov |

This table presents data for a structurally related compound to illustrate the type of information obtained from X-ray crystallography.

Investigation of Intermolecular Interactions and Supramolecular Networks

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular interactions. beilstein-journals.org For this compound, these interactions would likely include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between C-H groups (from the phenyl or piperidine rings) and the oxygen atoms of the carbonyl groups. rsc.org

π-π Stacking: The aromatic benzoyl groups of adjacent molecules can stack on top of each other, an interaction that helps to stabilize the crystal structure. analis.com.my

These interactions combine to form a three-dimensional supramolecular network. iucr.orgrsc.org The analysis of this network is critical for understanding the physical properties of the solid material. Hirshfeld surface analysis is a modern computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts. mdpi.com In related benzoylpiperidine structures, intermolecular hydrogen bonds have been observed to link molecules into dimers or extended chains, which then assemble into more complex 3D structures. nih.gov

Integrated Spectroscopic Approaches for Robust Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a foundational tool used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS), often utilizing a soft ionization technique like electrospray ionization (ESI), would be employed to precisely measure the mass of the molecular ion. miamioh.edu This measurement is critical for confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural clues. Key fragments for this compound would likely arise from the cleavage of the amide and benzoyl groups.

Detailed Research Findings:

Molecular Formula Confirmation: HRMS would confirm the elemental composition as C12H13NO2.

Fragmentation Analysis: The primary fragmentation would likely involve the loss of the benzoyl group (C7H5O•) leading to a significant peak corresponding to the piperidin-2-one cation, or cleavage of the piperidinone ring itself.

Table 1: Predicted Mass Spectrometry Data for this compound

| Analysis | Expected Result | Inference |

|---|---|---|

| Molecular Formula | C12H13NO2 | Matches the elemental composition. americanelements.comchemsrc.com |

| Exact Mass | 203.0946 g/mol | Confirms the molecular formula via HRMS. |

| Molecular Ion Peak [M]+ | m/z = 203 | Indicates the molecular weight of the compound. |

| Major Fragment | m/z = 105 | Corresponds to the [C7H5O]+ fragment (benzoyl cation). |

| Major Fragment | m/z = 98 | Corresponds to the [C5H8NO]+ fragment (piperidin-2-one cation). |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The IR spectrum of this compound is expected to be characterized by the presence of two distinct carbonyl (C=O) stretching bands, which is a key feature of its structure.

Detailed Research Findings:

Amide Carbonyl: A strong absorption band is expected for the tertiary amide (lactam) carbonyl group.

Ketone Carbonyl: A separate, strong absorption band at a slightly different frequency is expected for the ketone carbonyl of the N-benzoyl group.

Aromatic Ring: Peaks corresponding to aromatic C=C stretching and C-H bending will also be present.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (Lactam) | C=O Stretch | ~1680 - 1700 |

| Ketone (Benzoyl) | C=O Stretch | ~1660 - 1680 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| Aromatic C-H | C-H Stretch | ~3000 - 3100 |

| Aliphatic C-H | C-H Stretch | ~2850 - 2960 |

| Amide C-N | C-N Stretch | ~1200 - 1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. phdcentre.com A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for a complete structural assignment.

Detailed Research Findings:

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the benzoyl group and the three sets of methylene (-CH₂-) protons in the piperidinone ring. The aromatic protons would appear in the downfield region, while the aliphatic protons would be upfield.

¹³C NMR: The carbon NMR spectrum would confirm the presence of 12 carbons. Key signals would include the two carbonyl carbons (amide and ketone) in the most downfield region, six aromatic carbons, and four aliphatic carbons corresponding to the piperidinone ring.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) would establish the spin-spin coupling network between adjacent protons, confirming the -CH₂-CH₂-CH₂- sequence in the piperidinone ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for connecting the major fragments of the molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation from the protons on the carbon adjacent to the nitrogen (C6) to the benzoyl carbonyl carbon, unequivocally proving the N-benzoyl linkage.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho, meta, para) | 7.4 - 7.8 | Multiplet | 5H |

| H6 (-N-CH₂-C=O) | ~3.8 | Triplet | 2H |

| H3 (-CH₂-CH₂-C=O) | ~2.6 | Triplet | 2H |

| H4, H5 (-CH₂-CH₂-CH₂-) | ~1.9 | Multiplet | 4H |

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C2) | ~172 |

| Ketone Carbonyl (Benzoyl) | ~170 |

| Aromatic Quaternary (C1') | ~135 |

| Aromatic CH (C2', C3', C4') | ~127 - 132 |

| Aliphatic C6 (-N-CH₂-) | ~48 |

| Aliphatic C3 (-CH₂-C=O) | ~32 |

| Aliphatic C4, C5 | ~21 - 24 |

By integrating the data from these spectroscopic techniques, the structure of this compound can be determined with high confidence. MS provides the molecular formula, IR identifies the key carbonyl functional groups, and a full suite of NMR experiments maps out the precise arrangement and connectivity of every atom in the molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape and the energetic profiles of its chemical transformations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study piperidone derivatives to explore geometric parameters, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and natural bond orbital (NBO) analyses. nih.gov The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. psicode.orgresearchgate.netjoaquinbarroso.com

In the context of 1-benzoylpiperidin-2-one, which is an N-acyl-δ-valerolactam, computational studies have been crucial for understanding its structural and energetic properties. njit.edu DFT calculations provide insight into parameters such as amidic resonance, protonation aptitude, and the rotational barrier around the exocyclic N–C(O) axis. njit.edunsf.gov X-ray crystallographic analysis of N-benzoyl-δ-valerolactam, supported by computational studies, revealed a significant structural distortion. organic-chemistry.org This distortion is quantified by the Winkler-Dunitz distortion parameter, which places the amide in the medium distortion range of twisted amides. njit.edunsf.gov This twist weakens the typical resonance stabilization of the amide bond, a key factor in its reactivity. organic-chemistry.orgresearchgate.net Single crystal X-ray analysis of a related N-acyl-2-piperidone showed a significant amide bond twist and pyramidalization, which weakens the amidic conjugation. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Winkler-Dunitz Distortion Parameter (Σ(τ+χN)) | 54.0° njit.edunsf.gov | Indicates a medium level of distortion for a twisted amide. |

| Amide Bond Twist (τ) | –20.39° researchgate.net | Quantifies the rotation around the C-N bond, indicating deviation from planarity. |

| Nitrogen Pyramidalization (χN) | –11.73° researchgate.net | Measures the non-planarity of the bonds connected to the nitrogen atom. |

The energy landscape provides a map of a system's potential energy as a function of its atomic coordinates, revealing the most likely pathways for a chemical reaction. numberanalytics.com Computational methods are used to locate transition states—the energy maxima along a reaction coordinate—and intermediates, which are essential for understanding reaction mechanisms. numberanalytics.comnih.gov

For reactions involving piperidone derivatives, DFT calculations have been employed to model reaction mechanisms and identify transition states. For example, in the cycloaddition reaction of a related piperidin-4-one derivative, a three-step mechanism was postulated based on DFT calculations, which identified the relevant transition states and key intermediates. acs.org The calculations showed an asynchronous concerted pathway where the formation of one new bond is more advanced than the other in the transition state. acs.org

Studies on related N-acyl-lactams have also used computational methods to investigate the rotational barrier of the exocyclic N-C(O) bond. nsf.gov This barrier is a critical parameter on the energy landscape, as rotation around this bond is linked to the amide's activation and subsequent reactivity in processes like cross-coupling reactions. nsf.gov

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These simulations can predict molecular conformations and track the evolution of transient species during a reaction.

The three-dimensional shape of a molecule is critical to its reactivity. Conformational analysis of substituted N-benzoylpiperidones has been performed using a combination of spectral data (NMR) and X-ray crystallography. Studies on N-benzoyl-2,6-diarylpiperidin-4-ones have proposed that these molecules adopt non-chair conformations, such as a twist or boat form. researchgate.net This is attributed to the steric strain between the carbonyl of the benzoyl group and substituents on the piperidine (B6355638) ring, which destabilizes the typical chair conformation.

In related N-acyl-diarylpiperidin-4-ones, a dynamic equilibrium between two boat conformations (B1 and B2) has been suggested, arising from the restricted rotation around the N-C(O) bond of the benzoyl group. This restricted rotation creates two possible orientations of the benzoyl group (syn and anti), which can be observed through the broadening of signals in NMR spectra. Given these findings in structurally similar compounds, it is likely that this compound also exhibits complex conformational behavior, potentially favoring non-chair forms to alleviate steric interactions involving the benzoyl group.

Reaction intermediates are transient molecular entities formed from reactants that subsequently convert into products. nih.govwikipedia.org Their direct observation is often difficult due to their short lifetimes and low concentrations. nih.gov Computational simulations provide a powerful means to study the structure and energetics of these species.

In a Lewis acid-catalyzed reaction involving an N-benzoyl-4-acetoxy-4-(phenylazo)-piperidine, DFT calculations were used to map the entire reaction pathway. acs.org This simulation identified a key 1-aza-2-azoniaallene cation as a crucial intermediate, which was generated from the initial reactant complex via a transition state. acs.org The simulation further tracked this intermediate through a subsequent asynchronous cycloaddition and a njit.edunsf.gov-shift to form the final product. acs.org Such simulations, which calculate the relative energies of reactants, intermediates, transition states, and products, are vital for confirming proposed reaction mechanisms that are otherwise experimentally inaccessible. acs.org

Conformational Analysis of this compound

Theoretical Insights into Amide Bond Reactivity

The amide bond is famously stable and unreactive due to resonance stabilization, which imparts a partial double bond character to the C–N bond and forces a planar geometry. organic-chemistry.orgnih.gov However, theoretical studies on this compound and related N-acyl-lactams have provided a clear rationale for their enhanced reactivity.

Quantification of Amidic Resonance Energy and Bond Twist

The reactivity of an amide bond is intrinsically linked to its resonance stabilization, which dictates its planarity and partial double bond character. In this compound, the presence of two amide functionalities—an endocyclic lactam amide and an exocyclic N-acyl amide—creates a complex system where the geometries and resonance energies are distorted from ideal planarity.

Computational studies have been employed to quantify these distortions. The geometry of the amide bond can be described by the Winkler-Dunitz parameters: the twisting angle (τ) and the nitrogen pyramidalization (χN) mdpi.com. An ideal planar amide has values of τ = 0° and χN = 0°. Deviation from these values indicates a loss of planarity and a subsequent reduction in amidic resonance.

One study, through single crystal X-ray analysis, quantified the distortion in an N-acyl-2-piperidone, showing a bond twist (τ) of –20.39° and a nitrogen pyramidalization (χN) of –11.73° researchgate.net. Another investigation determined the additive Winkler-Dunitz distortion parameter (Σ(τ+χN)) for this compound to be 54.0°, which places the exocyclic amide bond in the medium distortion range for twisted amides nsf.govacs.org. This significant distortion is crucial as it weakens the amidic conjugation researchgate.net.

The COSNAR (COmputed SABA-based N-Acyl Resonance) method has been utilized to determine the resonance energies (RE) of both the exocyclic and endocyclic amide bonds in this compound nsf.gov. These calculations confirmed that the exocyclic amide bond possesses significantly reduced amidic resonance compared to a standard amide, a direct consequence of the structural twist nsf.gov. The loss of resonance stabilization is a key factor that activates this bond for chemical reactions.

| Parameter | Reported Value | Significance | Reference |

|---|---|---|---|

| Twisting Angle (τ) | -20.39° | Measures the twist around the C-N bond. | researchgate.net |

| Nitrogen Pyramidalization (χN) | -11.73° | Measures the pyramidality of the nitrogen atom. | researchgate.net |

| Additive Winkler-Dunitz Parameter (Σ(τ+χN)) | 54.0° | Combined measure of non-planarity, indicating medium distortion. | nsf.govacs.org |

Prediction of Reactivity and Selectivity in Organic Transformations

The structural and energetic parameters revealed by computational studies directly inform the reactivity and selectivity of this compound in organic reactions. The calculated reduction in resonance energy and the significant twist of the exocyclic amide bond are not merely theoretical curiosities; they are the primary factors that control the compound's utility as an electrophile researchgate.netnsf.gov.

Theoretical studies have successfully predicted the high degree of selectivity observed in cross-coupling reactions involving this compound, which is also known as N-benzoyl-δ-valerolactam. Because the exocyclic amide bond is significantly weakened and twisted, it is more susceptible to cleavage than the more stable endocyclic lactam amide. This prediction is borne out experimentally, where Suzuki-Miyaura cross-coupling reactions proceed with high selectivity for the exocyclic N-C(O) bond nsf.govacs.org. This makes N-acyl-δ-valerolactams a highly effective class of mono-N-acyl-activated amide precursors for cross-coupling nsf.govacs.org.

Similarly, the weakened amidic conjugation is the controlling factor for reactivity and selectivity in metal-free transamidation reactions researchgate.netlookchem.com. The inherent twist of the exocyclic amide bond lowers the energy barrier for nucleophilic attack at the exocyclic carbonyl group, allowing these reactions to proceed under mild conditions with high selectivity.

Role of 1 Benzoylpiperidin 2 One in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the N-acyl lactam moiety within 1-benzoylpiperidin-2-one makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. Its ability to undergo selective bond cleavage and subsequent functionalization provides access to both piperidine-derived scaffolds and more complex ring systems.

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, and this compound serves as a versatile precursor for its derivatives. The benzoyl group can be strategically removed or modified, allowing for the introduction of various substituents onto the piperidine nitrogen. For instance, hydrolysis of the N-benzoyl group under basic conditions yields the free piperidin-2-one, which can then be subjected to a range of N-functionalization reactions. unipi.it This approach is frequently employed in the synthesis of biologically active molecules where the piperidine moiety is a key pharmacophore. nih.gov

Furthermore, the carbonyl group of the piperidin-2-one ring can be targeted for various transformations. For example, its reaction with organometallic reagents can lead to the formation of substituted piperidines with high diastereoselectivity. These piperidine-derived scaffolds are central to the synthesis of numerous pharmaceuticals and natural products. unipi.it

A notable application involves the synthesis of constrained analogues of bioactive compounds. By incorporating the piperidine ring from this compound, chemists can create derivatives with specific conformational biases, which can lead to improved biological activity and selectivity. rsc.org For example, it has been used in the synthesis of potent and selective monoacylglycerol lipase (B570770) (MAGL) inhibitors, where the benzoylpiperidine fragment is a key structural element. unipi.itunipi.it

Table 1: Selected Examples of Piperidine-Derived Scaffolds from this compound

| Starting Material | Reagents and Conditions | Product | Application | Reference |

| This compound | 1. NaOH, H₂O, Heat2. R-X (alkyl halide) | N-Alkyl-piperidin-2-one | General piperidine synthesis | unipi.it |

| This compound | 1. ArMgBr2. H₃O⁺ | 2-Aryl-2-hydroxypiperidine | Precursor for substituted piperidines | nih.gov |

| This compound | 1. Hydrolysis2. Amide coupling with substituted benzoic acids | Substituted N-benzoylpiperidines | MAGL inhibitors | unipi.itunipi.it |

The strained nature of the N-acyl lactam in this compound can be exploited to drive ring-expansion and ring-contraction reactions, providing access to valuable heterocyclic systems that are otherwise difficult to synthesize.

Ring-expansion reactions can be achieved through various strategies. One approach involves the cleavage of the endocyclic C-N bond followed by the incorporation of new atoms. For instance, sequential [3+2] cycloaddition and rearrangement reactions of intermediates derived from piperidin-4-ones, which can be synthesized from this compound, have been used to generate bicyclic researchgate.netlookchem.comnsf.govtriazolo researchgate.netnsf.govdiazepinium salts, representing a formal ring expansion. acs.org

Conversely, ring-contraction reactions can occur through rearrangements that lead to the formation of smaller, more strained rings. While specific examples starting directly from this compound are less common in the reviewed literature, the principles of ring contractions, such as the Favorskii rearrangement or Wolff rearrangement of α-diazoketones derived from the piperidinone ring, represent potential pathways. wikipedia.org The synthesis of contracted porphyrins and calixpyrroles highlights the synthetic challenges and unique effects associated with ring-contracted macrocycles, providing a conceptual framework for potential transformations of piperidinone-based systems. rsc.org The development of new tetracyclic ring systems through bridged derivatives demonstrates the broader potential for complex heterocyclic synthesis starting from related core structures. chemistryviews.org

Construction of Piperidine-Derived Scaffolds

Applications in the Development of Novel Methodologies

The unique reactivity of this compound has not only been utilized in target-oriented synthesis but has also served as a platform for the development of new and innovative synthetic methods.

The amide bond is notoriously stable and unreactive, making its direct functionalization a significant challenge in organic synthesis. This compound, as an N-acyl lactam, possesses a significantly weakened exocyclic N-C(O) bond due to steric and electronic factors, including a twisted conformation. nsf.gov This inherent strain makes it an ideal substrate for developing and showcasing new methods for amide bond activation and cleavage.

Researchers have successfully employed this compound in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the benzoyl group is transferred to an arylboronic acid, demonstrating a rare example of N-C(O) bond activation. nsf.gov Furthermore, metal-free transamidation reactions have been developed using this compound and related N-acyl lactams, providing a sustainable and atom-economical approach to amide bond formation. researchgate.netresearchgate.net These methods often proceed under mild conditions and exhibit broad substrate scope and functional group tolerance. researchgate.net The insights gained from these studies are crucial for the broader field of amide bond functionalization, offering new strategies for peptide synthesis, late-stage functionalization of complex molecules, and the synthesis of polymers. researchgate.netqmul.ac.uk

The presence of multiple reactive sites in this compound—the exocyclic and endocyclic carbonyl groups, and the α-protons—makes it an excellent model system for developing chemo- and regioselective transformations.

For example, in the context of amide bond functionalization, the selective cleavage of the exocyclic N-C(O) bond over the endocyclic one is a key challenge that has been successfully addressed. This selectivity is often attributed to the twisted nature of the exocyclic amide bond, which reduces its resonance stabilization and makes it more susceptible to cleavage. nsf.gov